molecular formula C13H20ClNO3 B6184603 2-amino-6-(benzyloxy)hexanoic acid hydrochloride CAS No. 2624117-53-7

2-amino-6-(benzyloxy)hexanoic acid hydrochloride

Cat. No.: B6184603
CAS No.: 2624117-53-7
M. Wt: 273.8
InChI Key:
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Description

2-Amino-6-(benzyloxy)hexanoic acid hydrochloride is a synthetic organic compound characterized by the presence of an amino group, a benzyloxy group, and a hexanoic acid backbone. This compound is often used in various chemical and biological research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-(benzyloxy)hexanoic acid hydrochloride typically involves the following steps:

    Protection of the Amino Group: The starting material, 6-aminohexanoic acid, is first protected by converting it into a suitable derivative, such as a carbamate.

    Introduction of the Benzyloxy Group: The protected amino acid is then reacted with benzyl alcohol in the presence of a strong acid catalyst, such as hydrochloric acid, to introduce the benzyloxy group.

    Deprotection: The final step involves the removal of the protecting group to yield the free amino compound, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization and recrystallization to obtain high-purity product.

    Quality Control: Rigorous testing to ensure the compound meets industry standards.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed:

    Oxidation Products: Benzaldehyde or benzoic acid derivatives.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted hexanoic acid derivatives.

Scientific Research Applications

2-Amino-6-(benzyloxy)hexanoic acid hydrochloride is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-amino-6-(benzyloxy)hexanoic acid hydrochloride exerts its effects involves:

    Molecular Targets: The amino and benzyloxy groups interact with various biological molecules, influencing their activity.

    Pathways Involved: The compound can participate in metabolic pathways, affecting enzyme activity and protein function.

Comparison with Similar Compounds

    2-Amino-6-(methoxy)hexanoic acid hydrochloride: Similar structure but with a methoxy group instead of a benzyloxy group.

    2-Amino-6-(ethoxy)hexanoic acid hydrochloride: Contains an ethoxy group instead of a benzyloxy group.

Uniqueness:

    Structural Differences: The presence of the benzyloxy group in 2-amino-6-(benzyloxy)hexanoic acid hydrochloride provides unique reactivity and interaction profiles compared to its methoxy and ethoxy analogs.

    Reactivity: The benzyloxy group can undergo specific reactions that are not possible with methoxy or ethoxy groups, making it a valuable compound in synthetic chemistry.

Properties

CAS No.

2624117-53-7

Molecular Formula

C13H20ClNO3

Molecular Weight

273.8

Purity

95

Origin of Product

United States

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